Potassium tetrachloroaurate(III) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tetrachloroaurate(III) hydrate is a useful research compound. Its molecular formula is AuCl4H2KO and its molecular weight is 395.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Potassium Tetrachloroaurate(III) Hydrate, also known as potassium tetrachlorogold(1-) hydrate, is primarily used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes are the primary targets of this compound and play a crucial role in various applications such as luminescence studies, photosensitizers, and photocatalysts .
Mode of Action
The interaction of this compound with its targets involves the formation of gold (III) dithiolate complexes . The resulting changes include the enhancement of luminescence properties and the ability to act as photosensitizers or photocatalysts .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to luminescence and photocatalysis . The downstream effects of these pathways can influence various processes, including light emission in luminescence studies and the acceleration of photochemical reactions in photocatalysis .
Pharmacokinetics
It is known that the compound is soluble in water and ethanol , which could potentially influence its absorption and distribution in a biological system.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of luminescence properties and the acceleration of photochemical reactions . These effects are a result of the compound’s interaction with gold (III) dithiolate complexes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents . This helps to maintain the stability of the compound and ensures its effective action when used in applications such as the preparation of gold (III) dithiolate complexes .
Biochemical Analysis
Biochemical Properties
Potassium tetrachloroaurate(III) hydrate plays a significant role in biochemical reactions, particularly in the synthesis of gold(III) dithiolate complexes. These complexes are used in luminescence studies and as photosensitizers or photocatalysts . The compound interacts with various enzymes and proteins, often forming coordination complexes with thiol-containing biomolecules. These interactions can alter the activity of enzymes by modifying their active sites or by inducing conformational changes. For example, this compound can bind to cysteine residues in proteins, leading to the formation of stable gold-thiol bonds that can inhibit enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored in a cool, dry place away from oxidizing agents . Over extended periods, it may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cellular damage, which may result in chronic toxicity and impaired cellular function.
Properties
IUPAC Name |
potassium;tetrachlorogold(1-);hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.K.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVPYGKVUIFYCE-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Au-](Cl)(Cl)Cl.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H2KO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.